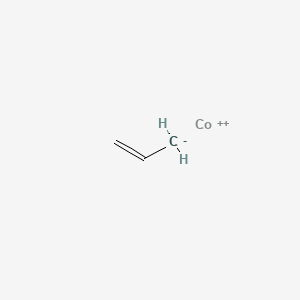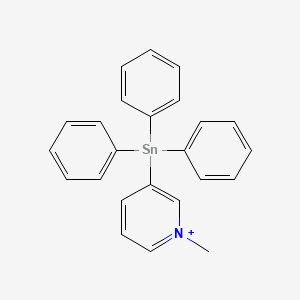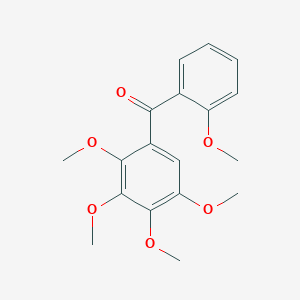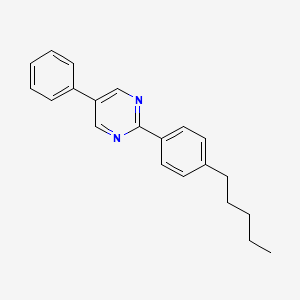![molecular formula C15H13NO2 B14312156 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde CAS No. 114235-54-0](/img/structure/B14312156.png)
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitroso and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde typically involves multiple steps. One common method starts with the nitration of styrene or cinnamic acid to produce 2-nitrostyrene or 2-nitrocinnamic acid . These intermediates can then be further processed to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.
2-Ethylbenzaldehyde: Similar structure but lacks the nitroso group.
Uniqueness
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is unique due to the presence of both nitroso and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound particularly versatile in research and industrial applications.
Propriétés
Numéro CAS |
114235-54-0 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-[2-(2-nitrosophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H13NO2/c17-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16-18/h1-8,11H,9-10H2 |
Clé InChI |
YUDNIRVWVXSVPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC2=CC=CC=C2N=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)







